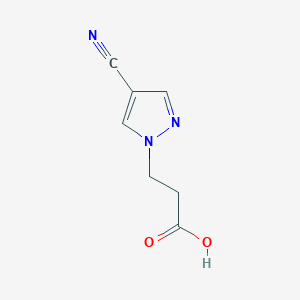

3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid

Übersicht

Beschreibung

“3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H7N3O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Pyrazole derivatives are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms, which can exhibit two equivalent tautomeric forms due to the presence of a positive charge .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

One of the foundational aspects of research on these compounds involves their synthesis and structural analysis. Studies have highlighted methods for preparing pyrazole derivatives and their structural determination using X-ray crystallography. For example, Kumarasinghe et al. (2009) detailed the regiospecific syntheses of related compounds, emphasizing the crucial role of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). This analytical technique not only confirms the structures but also explores the hydrogen bonding and crystal packing, which are vital for understanding the chemical behavior and potential applications of these compounds.

Catalytic Applications and Material Science

Further research has ventured into the catalytic applications and material science, exploring how these compounds can serve as intermediates or catalysts in chemical reactions. For instance, Maleki and Ashrafi (2014) developed a novel and environmentally benign route for synthesizing derivatives using NH4H2PO4/Al2O3 as a catalyst, highlighting the efficiency and environmental benefits of this method (Maleki & Ashrafi, 2014). This study points towards the potential use of these compounds in green chemistry and sustainable practices.

Antimicrobial and Bioactive Properties

The exploration of antimicrobial and bioactive properties forms another critical area of research. Various derivatives have been synthesized and evaluated for their biological activities. Sid et al. (2013) synthesized 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives and assessed their antimicrobial activity, finding significant to moderate effects (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013). This research underscores the potential of these compounds in developing new antimicrobial agents.

Zukünftige Richtungen

The future directions for “3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid” and other pyrazole derivatives include the development of new drugs to overcome antimicrobial resistance . There is also a significant interest in designing novel pyrazoles, examining their potencies, and seeking potential applications .

Eigenschaften

IUPAC Name |

3-(4-cyanopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-3-6-4-9-10(5-6)2-1-7(11)12/h4-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGNQCXSJHRWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)